3-Benzylidene-5,6-dichloro-2-benzofuran-1(3H)-one
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Overview
Description
3-Benzylidene-5,6-dichloro-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-5,6-dichloro-2-benzofuran-1(3H)-one typically involves the condensation of appropriate benzaldehyde derivatives with benzofuran-2-one derivatives under specific conditions. Common reagents used in this synthesis include:
- Benzaldehyde derivatives
- Benzofuran-2-one derivatives
- Catalysts such as piperidine or pyridine
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-5,6-dichloro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Benzylidene-5,6-dichloro-2-benzofuran-1(3H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating specific pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzylidene-2-benzofuran-1(3H)-one
- 5,6-Dichloro-2-benzofuran-1(3H)-one
- 3-Benzylidene-5-chloro-2-benzofuran-1(3H)-one
Uniqueness
3-Benzylidene-5,6-dichloro-2-benzofuran-1(3H)-one is unique due to the presence of both benzylidene and dichloro substituents, which might confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
32137-89-6 |
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Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
3-benzylidene-5,6-dichloro-2-benzofuran-1-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-12-7-10-11(8-13(12)17)15(18)19-14(10)6-9-4-2-1-3-5-9/h1-8H |
InChI Key |
MHCIFKHKXLGZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC(=C(C=C3C(=O)O2)Cl)Cl |
Origin of Product |
United States |
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